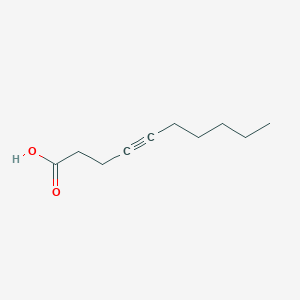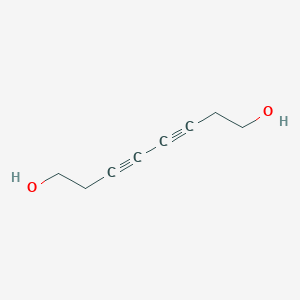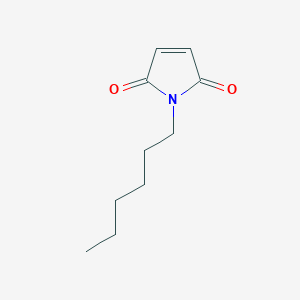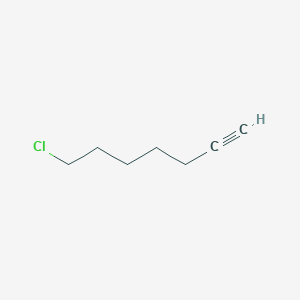
4-Decynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decynoic acid is a type of organic compound that belongs to the family of carboxylic acids. It is a yellowish liquid with a pungent odor and is soluble in water, ethanol, and ether. It is widely used in scientific research due to its unique properties and applications. In
Mécanisme D'action
The mechanism of action of 4-Decynoic acid is not well understood. However, it is believed to inhibit the activity of certain enzymes in the body, which can lead to the disruption of cellular processes. It has also been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
4-Decynoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases such as arthritis. Additionally, it has been shown to have anticancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Decynoic acid in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and can also be used in the development of new materials. Additionally, it has antimicrobial, anti-inflammatory, and anticancer properties, which make it useful in a wide range of research areas.
However, there are also some limitations to using 4-Decynoic acid in lab experiments. It is a toxic substance and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 4-Decynoic acid. One area of research could be the development of new materials using 4-Decynoic acid as a precursor. Another area of research could be the development of new drugs based on the anti-inflammatory and anticancer properties of 4-Decynoic acid. Additionally, more research is needed to understand the mechanism of action of 4-Decynoic acid and its potential applications in various research areas.
Méthodes De Synthèse
4-Decynoic acid can be synthesized by the reaction of 1-bromo-4-chlorobutane with sodium acetylene in the presence of a palladium catalyst. The resulting product is then hydrolyzed to obtain 4-Decynoic acid. Another method involves the reaction of 4-chloro-1-butanol with sodium acetylene in the presence of a copper catalyst followed by hydrolysis.
Applications De Recherche Scientifique
4-Decynoic acid has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of various organic compounds such as esters, amides, and ketones. It is also used as a precursor for the synthesis of biologically active molecules such as antifungal agents, anticancer agents, and antibiotics. Additionally, it is used in the development of new materials such as polymers and surfactants.
Propriétés
Numéro CAS |
16900-59-7 |
|---|---|
Nom du produit |
4-Decynoic acid |
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
dec-4-ynoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-5,8-9H2,1H3,(H,11,12) |
Clé InChI |
CUNRFIVIXJBVSE-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC(=O)O |
SMILES canonique |
CCCCCC#CCCC(=O)O |
Synonymes |
4-Decynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)




![4,4'''-Bis[(2-butyloctyl)oxy]-1,1':4',1'':4'',1'''-quaterphenyl](/img/structure/B100935.png)




![Ethanol, 2-[2-[2-(4-aminophenoxy)ethoxy]ethoxy]-](/img/structure/B100949.png)
